N,N-dimethyl-4-(phenylsulfanyl)butanamide
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Overview
Description
N,N-dimethyl-4-(phenylsulfanyl)butanamide is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a dimethylamino group, a phenylsulfanyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(phenylsulfanyl)butanamide typically involves the reaction of 4-(phenylsulfanyl)butanoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
4-(phenylsulfanyl)butanoic acid+dimethylamine→this compound+water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-(phenylsulfanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(phenylthio)butanamide
- N,N-dimethyl-4-(phenylsulfinyl)butanamide
- N,N-dimethyl-4-(phenylsulfonyl)butanamide
Uniqueness
N,N-dimethyl-4-(phenylsulfanyl)butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications.
Properties
CAS No. |
89171-34-6 |
---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylsulfanylbutanamide |
InChI |
InChI=1S/C12H17NOS/c1-13(2)12(14)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
ZVMSQBLBXSQMKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCSC1=CC=CC=C1 |
Origin of Product |
United States |
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